![molecular formula C22H20N4O3 B2726141 2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539847-73-9](/img/structure/B2726141.png)

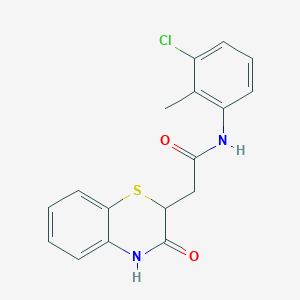

2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

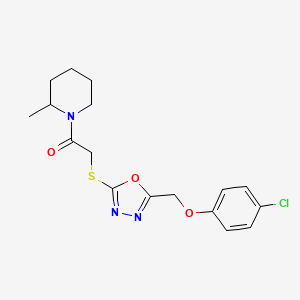

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions or cyclization reactions involving appropriate precursors. For example, one approach involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Aplicaciones Científicas De Investigación

Tubulin Polymerization Inhibition and Anticancer Activity

Research has shown that derivatives of triazoloquinazolinone, including compounds with 3-hydroxy-4-methoxy properties, are potent inhibitors of tubulin assembly and exhibit significant anticancer activity across various cancer cell lines. These compounds have been found to induce cell shape changes and inhibit cell migration and tube formation in human umbilical vein endothelial cells (HUVECs), suggesting potential as vascular disrupting agents in cancer treatment (Driowya et al., 2016).

H1-Antihistaminic Activity

A class of compounds within the triazoloquinazolinone framework has been identified as new H1-antihistaminic agents. These compounds demonstrated significant protection against histamine-induced bronchospasm in animal models, with minimal sedative effects compared to standard treatments, indicating their potential as novel H1-antihistamines for allergic conditions (Alagarsamy et al., 2009).

Molecular Structure and Docking Studies

Synthesis and structural analysis of triazoloquinazolinone derivatives have been conducted, revealing their interaction with specific proteins. Molecular docking studies suggest favorable interactions between these compounds and the SHP2 protein, indicating potential inhibitory activity against this target, which could be beneficial in treating diseases associated with SHP2 dysfunction (Wu et al., 2022).

Antimicrobial Activity

Some novel quinazolinones fused with triazole rings have demonstrated significant antimicrobial activity against various gram-negative and gram-positive bacteria, as well as fungi. This suggests the potential use of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Pandey et al., 2009).

Antihypertensive Activity

Compounds synthesized from the triazoloquinazolinone scaffold have shown notable antihypertensive effects in spontaneously hypertensive rats (SHR), indicating their potential application in the management of hypertension. Among these, specific derivatives exhibited higher antihypertensive activity than prazosin, a known antihypertensive drug (Alagarsamy & Pathak, 2007).

Propiedades

IUPAC Name |

2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-29-16-10-8-13(9-11-16)20-19-17(6-3-7-18(19)28)23-22-24-21(25-26(20)22)14-4-2-5-15(27)12-14/h2,4-5,8-12,20,27H,3,6-7H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYRELADKXNHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide](/img/structure/B2726064.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2726067.png)

![5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2726069.png)

![(4-Methylphenyl)[(5-{[(4-methylphenyl)amino]sulfonyl}naphthyl)sulfonyl]amine](/img/structure/B2726071.png)

![2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726074.png)

![N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726076.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2726077.png)